molecular formula C5H9NOS B12906258 4-Thiazolidinone, 2,2-dimethyl- CAS No. 52302-24-6

4-Thiazolidinone, 2,2-dimethyl-

Cat. No.: B12906258
CAS No.: 52302-24-6
M. Wt: 131.20 g/mol
InChI Key: RSEKGDNLZPACAU-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2,2-dimethyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. The presence of these heteroatoms imparts unique chemical and biological properties to the compound. 4-Thiazolidinone, 2,2-dimethyl- is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2,2-dimethyl- typically involves the reaction of thiourea with α-haloketones or α-haloesters. One common method is the reaction of thiourea with 2,2-dimethyl-1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of 4-Thiazolidinone, 2,2-dimethyl- often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolidinone, 2,2-dimethyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antidiabetic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2,2-dimethyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 2,2-dimethyl- stands out due to its unique combination of pharmacological activities and its ability to undergo diverse chemical reactions. Its structural features allow for easy modification, making it a versatile scaffold for drug development .

Properties

IUPAC Name

2,2-dimethyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-5(2)6-4(7)3-8-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEKGDNLZPACAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)CS1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348460
Record name 4-thiazolidinone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52302-24-6
Record name 4-thiazolidinone, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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